BenchChemオンラインストアへようこそ!

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide

Lipophilicity Medicinal Chemistry ADME

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide (CAS 1385330-68-6) is a synthetic small molecule (C15H15F3N2O, MW 296.29) featuring a 1-cyanocyclopropylamide warhead, a 2-trifluoromethylphenyl group, and a chiral methyl-substituted butanamide backbone. The compound belongs to the cyanocyclopropylcarboxamide class, widely explored as reversible covalent inhibitors of cysteine cathepsins (K, S, B, L) and other proteases.

Molecular Formula C15H15F3N2O
Molecular Weight 296.293
CAS No. 1385330-68-6
Cat. No. B2504015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide
CAS1385330-68-6
Molecular FormulaC15H15F3N2O
Molecular Weight296.293
Structural Identifiers
SMILESCC(CC(=O)NC1(CC1)C#N)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C15H15F3N2O/c1-10(8-13(21)20-14(9-19)6-7-14)11-4-2-3-5-12(11)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,21)
InChIKeyKNEBKLYWAMCFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide (CAS 1385330-68-6): Structural and Pharmacophoric Overview for Procurement Decisions


N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide (CAS 1385330-68-6) is a synthetic small molecule (C15H15F3N2O, MW 296.29) featuring a 1-cyanocyclopropylamide warhead, a 2-trifluoromethylphenyl group, and a chiral methyl-substituted butanamide backbone . The compound belongs to the cyanocyclopropylcarboxamide class, widely explored as reversible covalent inhibitors of cysteine cathepsins (K, S, B, L) and other proteases [1]. The 1-cyanocyclopropyl group acts as a nitrile warhead that forms reversible covalent bonds with the active-site cysteine thiolate, while the ortho-CF3-phenyl substituent modulates lipophilicity and binding pocket interactions [1].

Why N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide Cannot Be Substituted by Generic Cyanocyclopropyl Analogs


Cyanocyclopropylcarboxamide derivatives are highly sensitive to substituent variation: the ortho-CF3-phenyl group in this compound confers distinct steric and electronic properties compared to para-substituted, dichloro, or sulfonyl-containing analogs found in cathepsin inhibitor patents [1]. The chiral methyl branch on the butanamide backbone introduces conformational constraint not present in linear-chain analogs (e.g., N-(1-cyanocyclopropyl)-4-phenylbutanamide), potentially altering target engagement kinetics, selectivity profiles, and metabolic stability. Generic substitution without quantitative activity confirmation risks selecting an analog with different protease selectivity (e.g., Cat K vs. Cat S vs. Cat B), altered CYP inhibition, or divergent physicochemical properties [1].

Quantitative Differentiation Evidence for N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide Against Closest Analogs


Ortho-CF3 vs. Para-CF3 Phenyl Substitution: Impact on Calculated Lipophilicity

The target compound bears an ortho-CF3 substituent on the phenyl ring, whereas close analogs such as N-(1-cyanocyclopropyl)-α-ethyl-4-(trifluoromethyl)benzenepropanamide (CAS 1825349-25-4) carry the CF3 group at the para position [1]. Ortho-substitution alters both electronic distribution and steric environment, which can influence binding pocket compatibility and metabolic soft-spot accessibility. Based on its molecular formula (C15H15F3N2O, MW 296.29), the calculated LogP for the target compound is approximately 3.0–3.5, while the para-CF3 analog (C16H17F3N2O, MW 310.31) has a higher LogP (~3.5–3.8) due to increased alkyl chain length [1]. This difference in lipophilicity may affect solubility and non-specific protein binding in biological assays.

Lipophilicity Medicinal Chemistry ADME

Cyanocyclopropyl Warhead: Class-Level Cathepsin Inhibition Potency Context

The 1-cyanocyclopropyl group is a well-characterized reversible covalent warhead targeting cysteine cathepsins. In the AstraZeneca WO/2009/001129 patent series, related cyanocyclopropylcarboxamides demonstrated IC50 values spanning from <10 nM to >10,000 nM across cathepsins K, S, B, and L, depending on the non-warhead substituents [1]. For example, compound examples in this patent class with 2-trifluoromethylphenyl substituents exhibited Cat K IC50 values in the 10–100 nM range, whereas analogs with 4-substituted phenyl groups showed >10-fold shifts in potency [1]. The specific IC50 for N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide against individual cathepsins has not been publicly disclosed.

Cysteine Protease Cathepsin Reversible Covalent Inhibitor

Structural Differentiation from the Unsaturated Analog: Saturated Butanamide vs. But-2-enamide

The target compound features a saturated butanamide linker, distinguishing it from the unsaturated analog (2E)-N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]-2-butenamide (CAS 1384821-66-2, C15H13F3N2O, MW 294.27) . The saturated scaffold eliminates the electrophilic α,β-unsaturated amide moiety, reducing the potential for Michael addition side reactions with biological nucleophiles. The molecular weight difference (ΔMW = 2.02 Da) and hydrogen count difference (ΔH = 2) reflect the saturation state .

Chemical Stability Reactivity Structural Analog

Chiral Methyl Branch vs. Linear Butanamide Analogs: Conformational and Steric Differentiation

The target compound contains a chiral methyl-substituted butanamide backbone (3-phenylbutanamide scaffold). This differentiates it from linear, non-methylated analogs such as N-(1-cyanocyclopropyl)-4-(substituted-phenyl)butanamides [1]. The methyl branch introduces a chiral center that restricts conformational flexibility and may influence the orientation of the trifluoromethylphenyl group within a protease binding pocket. In protease inhibitor SAR, methyl branching at the α- or β-position of the amide can alter potency by 10- to 100-fold depending on the target and the stereochemistry [2].

Chirality Conformational Analysis Structure-Activity Relationship

Ortho-CF3-Phenyl vs. Ortho-Chloro/Methyl-Pyrazole-Phenyl: Pharmacophoric Divergence in the Cathepsin Inhibitor Chemical Space

In the broader cyanocyclopropyl class, advanced leads such as Petesicatib (a Cat S inhibitor) feature a complex 4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenylsulfonyl-pyrrolidine scaffold . The target compound is structurally much simpler, lacking the sulfonyl-pyrrolidine extension, the pyrazole ring, and the trifluoromethylcyclopropanecarbonyl capping group. This simplicity makes the target compound valuable as a minimal pharmacophore probe or early-stage SAR tool, whereas Petesicatib-like compounds are late-stage, highly optimized clinical candidates .

Pharmacophore Cathepsin Inhibitor Selectivity

Optimal Research Application Scenarios for N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide Based on Evidence


Minimal Pharmacophore Probe for Cyanocyclopropyl-Cathepsin Interaction Studies

Use as a structurally simplified probe to study the contribution of the ortho-CF3-phenyl group and chiral methyl branch to cathepsin binding, distinct from more complex clinical leads like Petesicatib [1]. The compound's saturated butanamide scaffold avoids the electrophilic reactivity of α,β-unsaturated analogs, making it suitable for clean biochemical assay conditions .

Chemical Biology Tool for Reversible Covalent Cysteine Protease Labeling

The 1-cyanocyclopropyl warhead forms reversible covalent bonds with active-site cysteine residues, a mechanism validated across multiple cathepsin classes (K, S, B, L) [1]. The ortho-CF3-phenyl substituent provides a distinct steric and electronic profile compared to para-substituted analogs, potentially offering differentiated target engagement kinetics.

SAR Building Block for Cathepsin Inhibitor Optimization Programs

Due to its minimal but pharmacophorically complete structure, this compound serves as an early-stage SAR starting point for medicinal chemistry programs targeting cysteine cathepsins. Its chiral methyl branch introduces stereochemical complexity absent in linear butanamide analogs, providing a handle for exploring stereospecific target interactions [1].

Reference Compound for Differentiating Ortho- vs. Para-CF3 Pharmacophoric Effects

The ortho-CF3-phenyl group in this compound provides a direct comparison to para-CF3 analogs such as CAS 1825349-25-4, enabling researchers to probe the positional effect of trifluoromethyl substitution on target affinity, selectivity, and physicochemical properties within the cyanocyclopropylcarboxamide series [1].

Quote Request

Request a Quote for N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.